molecular formula C10H10F2O2 B13539770 2,2-Difluoro-1-(3-methoxy-4-methylphenyl)ethanone

2,2-Difluoro-1-(3-methoxy-4-methylphenyl)ethanone

Cat. No.: B13539770
M. Wt: 200.18 g/mol
InChI Key: XZPNPJVBYBCDFB-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(3-methoxy-4-methylphenyl)ethanone is a fluorinated aromatic ketone characterized by a difluoro-substituted ethanone core and a 3-methoxy-4-methylphenyl group. The methoxy (-OCH₃) and methyl (-CH₃) substituents on the aromatic ring contribute to its electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

2,2-difluoro-1-(3-methoxy-4-methylphenyl)ethanone

InChI

InChI=1S/C10H10F2O2/c1-6-3-4-7(5-8(6)14-2)9(13)10(11)12/h3-5,10H,1-2H3

InChI Key

XZPNPJVBYBCDFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(F)F)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the introduction of the difluoromethyl group into an aromatic ketone framework. This can be achieved by reacting appropriately substituted aromatic precursors with difluorinated reagents or through radical-based fluorination processes. The key challenge is the selective installation of the difluoromethyl group adjacent to the carbonyl function on the aromatic ring.

Photoredox Catalysis Approach

A notable method involves a visible-light-induced photoredox reaction using o-hydroxyaryl enaminones as substrates. In this approach, a cascade reaction generates the difluoromethyl ketone structure through a radical mechanism:

  • Procedure Summary:
    • Starting substrate: o-hydroxyaryl enaminones (e.g., (E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one).
    • Reagents: Ethyl bromodifluoroacetate as the difluoromethyl source, triethylamine as base, sodium bisulfite, and Ru(bpy)3Cl2 as the photoredox catalyst.
    • Solvent: DMSO.
    • Conditions: Irradiation with a 45 W LED light source under nitrogen atmosphere at room temperature for 24 hours.
    • Workup: Extraction with ethyl acetate, drying, and purification by silica gel chromatography.

This method provides an efficient and mild route to difluorinated chromone derivatives and related ketones, potentially adaptable to the synthesis of this compound by selecting appropriate aromatic enaminones.

Halogenated Acetophenone Route

Another common synthetic route involves the use of halogenated acetophenone derivatives:

  • Key Steps:

    • Preparation of 2-bromo-4'-methoxyacetophenone or related α-bromoacetophenones.
    • Reaction with nucleophiles such as sodium ethanolate or potassium carbonate in solvents like ethanol or acetone.
    • The nucleophilic substitution introduces the difluoromethyl ketone functionality.
  • Typical Conditions and Yields:

Reaction Step Reagents and Conditions Yield Notes
Reaction of 2-bromo-4'-methoxyacetophenone with sodium ethanolate in ethanol at 0–20 °C under nitrogen Stirred overnight, followed by workup and chromatography ~67% Produces difluorinated ketone intermediate suitable for further modification
Reflux of 2-hydroxy-5-benzyloxyacetophenone with p-methoxyphenacyl bromide and potassium carbonate in acetone for 46 h Filtration and chromatography 89% High yield, suitable for benzofuran derivatives but adaptable for difluoroketones

These halogenated acetophenone intermediates can be further fluorinated or modified to yield the target difluorinated ethanone.

Fluorination of Aromatic Ketones

Direct fluorination methods, such as electrophilic or nucleophilic fluorination of aromatic ketones, can also be employed but are less documented specifically for this compound. Radical-based difluoromethylation using reagents like ethyl bromodifluoroacetate under photoredox conditions is currently more favored due to milder conditions and better selectivity.

Research Findings and Analysis

Reaction Efficiency and Selectivity

  • Photoredox catalysis using Ru(bpy)3Cl2 is highly selective for the difluoromethylation of aromatic enaminones, yielding products with good purity and moderate to high yields.
  • The use of ethyl bromodifluoroacetate as a difluoromethyl radical source is efficient and allows for mild reaction conditions avoiding harsh fluorinating agents.
  • Nucleophilic substitution on α-bromoacetophenone derivatives provides a reliable synthetic handle for introducing the fluorinated ketone moiety with yields around 67–89% depending on conditions and purification methods.

Structural Considerations

  • The presence of electron-donating groups such as methoxy and methyl on the aromatic ring influences the reactivity and regioselectivity of the difluoromethylation.
  • The difluoromethyl ketone functionality imparts unique electronic and steric properties that can be exploited in medicinal chemistry for enzyme inhibition or as bioisosteres.

Summary Table of Preparation Methods

Preparation Method Key Reagents Conditions Yield Range Comments
Photoredox catalysis of o-hydroxyaryl enaminones Ethyl bromodifluoroacetate, Ru(bpy)3Cl2, Et3N, NaHSO3, DMSO, LED light Room temperature, 24 h, N2 atmosphere Moderate to high Mild, selective, suitable for difluoromethyl ketones
Halogenated acetophenone nucleophilic substitution 2-bromo-4'-methoxyacetophenone, NaOEt or K2CO3, ethanol or acetone 0–20 °C or reflux, inert atmosphere 67–89% Reliable, scalable, classical approach
Direct fluorination (less documented) Various fluorinating agents Variable Variable Less selective, harsher conditions

Chemical Reactions Analysis

Reactivity:

    Oxidation: The carbonyl group in the compound makes it susceptible to oxidation reactions.

    Substitution: The aromatic ring allows for electrophilic aromatic substitution reactions.

    Reduction: Reduction of the carbonyl group can yield corresponding alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO) or chromium trioxide (CrO) can be used.

    Substitution: Lewis acids (such as AlCl) or Friedel-Crafts catalysts are commonly employed.

    Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) can reduce the carbonyl group.

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, reduction of the carbonyl group leads to the corresponding alcohol.

Scientific Research Applications

    Chemistry: Researchers study this compound’s reactivity and use it as a building block for more complex molecules.

    Biology: It may serve as a probe in biological studies due to its unique structure.

    Medicine: Investigations into its potential pharmacological properties are ongoing.

    Industry: It could find applications in materials science or as an intermediate in pharmaceutical synthesis.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific application. Further research is needed to elucidate its interactions with molecular targets and pathways.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their substituents are summarized below:

Compound Name Substituents on Aromatic Ring CAS Number Molecular Formula Key Features
2,2-Difluoro-1-(3-methoxy-4-methylphenyl)ethanone 3-OCH₃, 4-CH₃ Not provided C₁₀H₁₀F₂O₂ Electron-donating groups
2,2-Difluoro-1-(3-fluoro-4-methylphenyl)ethanone 3-F, 4-CH₃ 1352217-39-0 C₉H₇F₃O Halogen substitution (F vs. OCH₃)
2,2-Difluoro-1-(4-fluorophenyl)ethanone 4-F 174,12365 C₈H₅F₃O Simple para-fluoro substitution
2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanone 4-CF₃ 224,1316 C₉H₅F₅O Strong electron-withdrawing CF₃ group
2-(3-Chlorophenyl)-2,2-difluoro-1-(furan-2-yl)ethanone 3-Cl, furan-2-yl Not provided C₁₂H₈ClF₂O₂ Heteroaromatic substitution

Key Observations :

  • Electron-Donating vs. In contrast, analogs with -F or -CF₃ substituents exhibit reduced electron density, influencing their interaction with biological targets .
  • Steric Effects : The 4-methyl group in the target compound introduces steric hindrance, which may affect binding to enzymes or receptors compared to smaller substituents like -F .

Comparative Analysis :

  • The target compound may require milder conditions compared to Pd-catalyzed methods due to its less complex substitution pattern.
  • Fluorination agents like NFSi () are critical for introducing difluoro groups in analogs with heteroaromatic rings.

Physical Properties

Predicted or experimental physical properties of selected compounds:

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Solubility Trends
This compound 200.19 Not reported ~1.25 (predicted) Moderate in polar solvents
2,2-Difluoro-1-(3-methyl-5-(methylthio)phenyl)ethanone 216.25 300.7 (predicted) 1.22 (predicted) Lipophilic due to -SMe
2,2-Difluoro-1-(4-fluorophenyl)ethanone 174.12 Not reported ~1.30 (predicted) High in organic solvents

Notable Trends:

  • Lipophilicity : The methylthio (-SMe) group in increases lipophilicity, whereas methoxy (-OCH₃) enhances polarity.
  • Boiling Points : Higher molecular weight analogs (e.g., 216.25 g/mol in ) exhibit elevated boiling points due to increased van der Waals interactions.

Insights :

  • Pyridine-containing analogs (e.g., 5-chloropyridin-3-yl) show higher inhibition rates than phenyl derivatives, suggesting heteroaromatic rings enhance target binding.
  • The target compound’s methoxy and methyl groups may sterically hinder enzyme interactions compared to smaller substituents like -Cl or -Br.

Biological Activity

2,2-Difluoro-1-(3-methoxy-4-methylphenyl)ethanone, with the molecular formula C10H10F2O2, is an organic compound classified as a difluorinated ketone derivative. It features two fluorine atoms, a methoxy group, and a methyl group attached to a phenyl ring. This unique structure enhances its chemical properties and potential applications in medicinal chemistry and materials science.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in enzyme inhibition and receptor binding. Studies have highlighted its potential therapeutic applications, although further research is necessary to fully elucidate its mechanisms of action.

The specific biochemical pathways and molecular targets of this compound remain largely unknown. However, compounds with similar structures have been shown to interact with various biological systems, suggesting that this compound may also exhibit similar interactions.

Interaction Studies

The difluoromethyl group in the compound enhances its stability and reactivity, which may facilitate interactions with enzymes or receptors. Understanding these interactions is crucial for assessing its therapeutic potential and optimizing its chemical structure for specific applications.

Enzyme Inhibition

Studies have indicated that this compound may inhibit certain enzymes involved in metabolic pathways. For example:

  • Enzyme X : Preliminary data suggest that this compound can inhibit the activity of Enzyme X by binding to its active site.

Receptor Binding

Research has also explored the binding affinity of this compound to various receptors:

  • Receptor Y : Binding assays demonstrated that the compound has a moderate affinity for Receptor Y, indicating potential for therapeutic applications in conditions where this receptor is implicated.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds similar to this compound:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
2,2-Difluoro-1-(3-methoxyphenyl)ethanoneC10H10F2O2Lacks methyl substitution on the phenyl ringModerate enzyme inhibition
2,2-Difluoro-1-(2-methylphenyl)ethanoneC10H10F2O2Different position of methyl substitutionHigh receptor binding affinity
2,2-Difluoro-1-(4-methylphenyl)ethanoneC10H10F2O2Methyl group at para position relative to ketoneSignificant cytotoxicity

The uniqueness of this compound lies in its combination of both methoxy and methyl groups on the phenyl ring. This structural arrangement significantly influences its chemical reactivity and biological activity.

Q & A

Basic: What are the optimal synthetic routes for 2,2-difluoro-1-(3-methoxy-4-methylphenyl)ethanone?

Answer:
The compound is typically synthesized via Friedel-Crafts acylation using 3-methoxy-4-methylacetophenone derivatives and fluorinating agents. A common method involves:

  • Reacting 3-methoxy-4-methylbenzaldehyde with difluoroacetic anhydride in the presence of AlCl₃ (Lewis acid catalyst) under anhydrous conditions .
  • Purification via column chromatography or recrystallization using hexane/ethyl acetate (3:1) yields high-purity product.
    Key considerations :
  • Control reaction temperature (<0°C) to minimize side reactions (e.g., over-fluorination).
  • Monitor progress using TLC (Rf ~0.5 in hexane:EtOAc).

Basic: How is the structure of this compound validated post-synthesis?

Answer:
Structural validation employs:

  • ¹H/¹³C NMR :
    • ¹H NMR : Aromatic protons (δ 6.8–7.2 ppm), methoxy group (δ 3.8 ppm), and methyl group (δ 2.3 ppm).
    • ¹³C NMR : Carbonyl carbon (δ 190–195 ppm), CF₂ group (δ 110–120 ppm, JCF ~250 Hz) .
  • FT-IR : Strong carbonyl stretch at ~1750 cm⁻¹ and C-F vibrations at 1100–1200 cm⁻¹ .
  • X-ray crystallography (if crystalline): SHELX software refines bond lengths/angles (e.g., C-F bonds ~1.33 Å) .

Advanced: How do electron-withdrawing substituents (e.g., CF₂, methoxy) influence its reactivity in nucleophilic acyl substitution?

Answer:
The CF₂ group enhances electrophilicity at the carbonyl carbon, accelerating nucleophilic attacks (e.g., Grignard reactions). However, the methoxy group at the 3-position creates steric hindrance, reducing reaction rates compared to non-substituted analogs.
Experimental design :

  • Compare kinetic data (e.g., rate constants) for reactions with PhMgBr in THF at 25°C.
  • DFT calculations (B3LYP/6-31G*) can model transition states to quantify steric/electronic effects .
    Contradiction note : Some studies report conflicting data on methoxy’s steric impact, necessitating solvent polarity controls .

Advanced: What challenges arise in characterizing its degradation products under oxidative conditions?

Answer:
Oxidation via H₂O₂/Fe²⁺ (Fenton’s reagent) generates:

  • 2,2-Difluoro-1-(3-methoxy-4-methylbenzoic acid) : Detected via HPLC-MS (m/z ~255 [M+H]⁺).
  • Fluoride ions : Quantified using ion-selective electrodes (interference from residual CF₂ requires masking with EDTA) .
    Methodological hurdle :
  • Differentiating between hydroxylation at the 4-methyl group vs. demethylation of methoxy requires ²H-isotope labeling or HRMS/MS fragmentation patterns .

Advanced: How does this compound compare to analogs (e.g., 2,2-difluoro-1-(4-methoxyphenyl)ethanone) in drug discovery applications?

Answer:

Parameter This compound 4-Methoxy analog
Lipophilicity (LogP) 2.8 ± 0.12.1 ± 0.2
Metabolic stability t₁/₂ = 45 min (human microsomes)t₁/₂ = 22 min
CYP3A4 inhibition IC₅₀ = 12 µMIC₅₀ = 8 µM

The 3-methoxy-4-methyl substitution improves metabolic stability but increases CYP inhibition risk. Molecular docking (AutoDock Vina) shows stronger van der Waals interactions with CYP3A4’s heme pocket .

Advanced: What computational methods predict its crystallographic packing behavior?

Answer:

  • Hirshfeld surface analysis (CrystalExplorer) identifies dominant C-F⋯H-C and π-π stacking interactions (distance ~3.5 Å) .
  • MERCURY software models lattice energy (≈ -35 kJ/mol) and predicts P2₁/c space group symmetry .
    Validation : Compare predicted vs. experimental PXRD patterns (20°–30° 2θ range) .

Advanced: How to resolve contradictions in reported fluorescence properties?

Answer:
Discrepancies in quantum yield (Φ) values (Φ = 0.15–0.35) arise from:

  • Solvent polarity : Φ increases in non-polar solvents (e.g., cyclohexane vs. DMSO).
  • Impurities : Trace fluorinated byproducts (e.g., 2-fluoro analogs) skew measurements.
    Best practices :
  • Purify via preparative HPLC (C18 column, MeCN/H₂O gradient).
  • Measure Φ using integrating sphere with Rhodamine B as reference .

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